N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-(1,1-dioxothiazinan-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-20-12-4-5-18(20)15-22(17-6-7-17)28(25,26)19-10-8-16(9-11-19)21-13-2-3-14-27(21,23)24/h4-5,8-12,17H,2-3,6-7,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPIUAJDBMBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the inhibition of carbonic anhydrases (CAs), which are crucial metalloenzymes involved in physiological processes such as CO2 hydration and bicarbonate dehydration. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by several key structural components:
- Cyclopropyl Group : Enhances pharmacological properties.
- Thiazinane Ring : Contributes to the compound's stability and reactivity.
- Benzenesulfonamide Moiety : Implicated in various biological interactions.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Cyclopropyl Group | Enhances binding affinity and selectivity |
| Thiazinane Ring | Provides stability and potential reactivity |
| Benzenesulfonamide | Facilitates interaction with biological targets |
Inhibition of Carbonic Anhydrases
Research indicates that this compound exhibits potent inhibitory activity against various isoforms of carbonic anhydrases (CAs). This inhibition has therapeutic implications for conditions such as:
- Glaucoma : By reducing intraocular pressure.
- Epilepsy : Potential anticonvulsant properties.
- Tumors : May influence tumor growth through metabolic pathways.
The compound's mechanism involves competitive inhibition of CA enzymes. The presence of the sulfonamide group is critical for this activity, as it mimics the natural substrate of CAs. Studies have shown that modifications to the sulfonamide structure can significantly alter inhibitory potency.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same class:
- Anticonvulsant Activity : A thiazole-integrated pyrrolidin derivative demonstrated significant anticonvulsant properties in animal models, suggesting a similar potential for N-cyclopropyl derivatives .
- Antitumor Activity : Molecules with thiazole moieties have shown effectiveness against various cancer cell lines, indicating that structural modifications can enhance bioactivity against malignancies .
- Antibacterial Properties : Sulfonamide derivatives have been evaluated for their antibacterial efficacy, with some compounds exhibiting MIC values comparable to established antibiotics .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticonvulsant | Thiazole-integrated derivatives | Significant protection in models |
| Antitumor | Various thiazole compounds | Inhibition of cancer cell growth |
| Antibacterial | Sulfonamide derivatives | Comparable efficacy to antibiotics |
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of Carbonic Anhydrases:
One of the most significant applications of this compound is its inhibitory activity against carbonic anhydrases (CAs), which are a family of metalloenzymes involved in critical physiological processes such as CO2 hydration and bicarbonate dehydration. The inhibition of CAs has therapeutic implications for various diseases, including:
- Glaucoma: By reducing intraocular pressure.
- Epilepsy: Potential modulation of neuronal excitability.
- Tumors: Targeting tumor microenvironments to inhibit growth .
Dual-Targeting Inhibitors:
Recent studies have indicated that compounds similar to N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide can act as dual-targeting inhibitors. For instance, they may interact with both carbonic anhydrases and the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. This dual action could enhance the efficacy against multidrug-resistant cancer cells .
Mechanism of Action:
The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact selectively with specific biological targets. The presence of the cyclopropyl group and the thiazinane ring contributes to its pharmacological profile, potentially enhancing binding affinity and selectivity towards target enzymes .
Interaction Studies:
Understanding how this compound behaves in biological systems is essential for elucidating its mechanism of action. Interaction studies typically involve:
- Binding affinity assays.
- Enzyme inhibition kinetics.
These studies help in determining the effectiveness and specificity of the compound against various biological targets .
Structural Comparisons and Related Compounds
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. A comparison with structurally similar compounds reveals insights into its potential applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | Contains a thiazinane ring and different substituents | Potentially different biological activity due to pyrazole moiety |
| N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | Similar thiazinane structure with thiophene substitution | May exhibit distinct pharmacological effects due to thiophene ring |
| N-(prop-2-yn-1-yl)-N-(p-tolyl)benzenesulfonamide | Contains a benzenesulfonamide structure but lacks thiazine ring | Different reactivity patterns due to absence of heterocyclic components |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds similar to N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-y)-N-methylbenzene sulfonamide in clinical settings:
Case Study 1: Anticancer Activity
A study reported that derivatives exhibiting similar structural features demonstrated significant anticancer activity through inhibition of specific signaling pathways involved in tumor growth .
Case Study 2: Neuroprotective Effects
Research indicated that certain derivatives could also provide neuroprotective effects by modulating neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from methodologies used to study such molecules:
Crystallographic Analysis and Software
Structural Determination: The SHELX system (SHELXL, SHELXS, SHELXD) is widely employed for refining small-molecule crystal structures . The WinGX suite integrates tools for crystallographic data processing, which could theoretically be applied to analyze the compound’s conformational stability compared to simpler sulfonamides .
Hypothetical Comparative Table
Research Findings and Limitations
- Gaps in Evidence: The provided materials focus on crystallographic software rather than the compound itself.
Q & A
Q. What statistical methods validate the significance of small changes in biological assay data?
- Methodological Answer :
- ANOVA with post-hoc tests : Compare dose-response curves across analogs. Use p-value adjustments (e.g., Bonferroni) for multiple comparisons .
- Bayesian inference : Quantify uncertainty in IC values using Markov Chain Monte Carlo (MCMC) methods .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
